2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 325850-80-4
VCID: VC21454965
InChI: InChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2
SMILES: C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Molecular Formula: C22H16N4O3
Molecular Weight: 384.4g/mol

2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 325850-80-4

Cat. No.: VC21454965

Molecular Formula: C22H16N4O3

Molecular Weight: 384.4g/mol

* For research use only. Not for human or veterinary use.

2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 325850-80-4

Specification

CAS No. 325850-80-4
Molecular Formula C22H16N4O3
Molecular Weight 384.4g/mol
IUPAC Name 2-[4-(benzotriazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2
Standard InChI Key ANMGLPFHFOOQEL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Canonical SMILES C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 2-(4-(1H-benzo[d] triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features several distinct structural elements. At one end, the benzotriazole moiety comprises a benzene ring fused with a 1,2,3-triazole heterocycle, creating a nitrogen-rich aromatic system. This component is connected via a four-carbon chain containing a ketone functional group (the oxobutyl linker) to the benzo[de]isoquinoline-1,3-dione scaffold at the other end. The benzo[de]isoquinoline-1,3-dione portion consists of a naphthalene system fused to an imide group, forming a polycyclic aromatic structure with electron-accepting properties.

The presence of multiple nitrogen atoms in the triazole ring, combined with the carbonyl groups in both the linker and the imide portion, creates a molecule with several potential hydrogen bond acceptors. These structural features contribute to the compound's potential interactions with biological targets and its electronic properties that may be harnessed in materials applications.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-(1H-benzo[d] triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are summarized in the following table:

PropertyValue
CAS Number325850-80-4
IUPAC Name2-[4-(benzotriazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Molecular FormulaC₂₂H₁₆N₄O₃
Molecular Weight384.4 g/mol
Standard InChIInChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2
Standard InChIKeyANMGLPFHFOOQEL-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
PubChem Compound ID2856728

Based on its structural components, this compound likely exhibits moderate to low water solubility, with potential for solubility in organic solvents such as DMSO, chloroform, or acetonitrile. The presence of aromatic rings and conjugated systems suggests potential for π-π stacking interactions, which may influence its crystallization behavior and interactions with biological systems containing aromatic amino acids.

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